

# Rubiginone D2 chemical structure and properties

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Compound of Interest		
Compound Name:	Rubiginone D2	
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An In-depth Technical Guide to Rubiginone D2

This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **Rubiginone D2**, a polyketide natural product. It is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

# **Chemical Structure and Properties**

**Rubiginone D2** is a member of the angucycline class of aromatic polyketides. Its chemical structure has been elucidated through detailed spectroscopic analysis.

#### Chemical Structure:

The formal name of **Rubiginone D2** is (2S,3S,4R)-3,4-dihydro-2,4-dihydroxy-8-methoxy-3-methyl-benz[a]anthracene-1,7,12(2H)-trione.[1]

Table 1: Chemical and Physical Properties of Rubiginone D2



Property	Value	Reference
CAS Number	274913-71-2	[1]
Molecular Formula	C20H16O6	[1]
Formula Weight	352.3 g/mol	[1]
Appearance	Solid	N/A
SMILES	O=C1C2=C(C(C3=C(OC)=CC =C31)=O)C=CC(INVALID- LINKC">C@@HO)=C2C4=O	[1]
InChI Key	DWIWLEGGRHIXAH- KDLNQGCSSA-N	[1]
Origin	Streptomyces sp. (strain Gö N1/5)	[1]

# **Biological Activities**

Rubiginone D2 has demonstrated both antibacterial and anticancer activities.

## **Antibacterial Activity**

Rubiginone D2 exhibits activity against Gram-positive bacteria.

Table 2: Antibacterial Spectrum of Rubiginone D2

Bacterial Strain	Activity	Concentration
Staphylococcus aureus	Active	64 μ g/disc
Escherichia coli	Active	64 μ g/disc
Bacillus subtilis	Not Active	64 μ g/disc

# **Anticancer Activity**



**Rubiginone D2** has shown cytostatic activity against various human tumor cell lines. The potency of this activity is summarized by its GI<sub>50</sub> values.

Table 3: Anticancer Activity of Rubiginone D2 (Gl50 values)

Cell Line	Cancer Type	GI50 (µmol/L)
HM02	Gastric Cancer	0.1
KATO III	Gastric Cancer	0.7
HepG2	Liver Cancer	<0.1
MCF-7	Breast Cancer	7.5

# **Experimental Protocols**

Detailed experimental protocols for the isolation and biological evaluation of **Rubiginone D2** are based on the initial discovery by Puder, Zeeck, and Beil, and general methodologies for similar compounds.

## **Isolation and Purification of Rubiginone D2**

The following is a generalized protocol for the isolation of **Rubiginone D2** from Streptomyces sp. Gö N1/5.

- Fermentation:Streptomyces sp. Gö N1/5 is cultured in a suitable liquid medium under aerobic conditions. The fermentation is carried out for a specific duration to allow for the production of secondary metabolites, including **Rubiginone D2**.
- Extraction: The culture broth is separated from the mycelium. The secondary metabolites are
  extracted from the culture filtrate and/or the mycelium using an organic solvent such as ethyl
  acetate.
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify **Rubiginone D2**. This may include:
  - Column Chromatography: Initial separation on a silica gel column using a gradient of solvents (e.g., hexane, ethyl acetate, methanol).



- Preparative Thin-Layer Chromatography (TLC): Further purification of fractions containing
   Rubiginone D2.
- High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure
   Rubiginone D2.

### **Antibacterial Activity Assay (Agar Diffusion Method)**

- Preparation of Bacterial Lawn: A standardized suspension of the test bacterium is uniformly spread on the surface of an agar plate.
- Application of Compound: A sterile paper disc impregnated with a known concentration of **Rubiginone D2** (e.g.,  $64 \mu$  g/disc ) is placed on the agar surface.
- Incubation: The plates are incubated under conditions suitable for bacterial growth.
- Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured.

## Cytotoxicity Assay (e.g., MTT Assay)

- Cell Seeding: Human tumor cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of Rubiginone D2 and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
- Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
- Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.



• GI<sub>50</sub> Calculation: The concentration of **Rubiginone D2** that inhibits cell growth by 50% (GI<sub>50</sub>) is calculated from the dose-response curve.

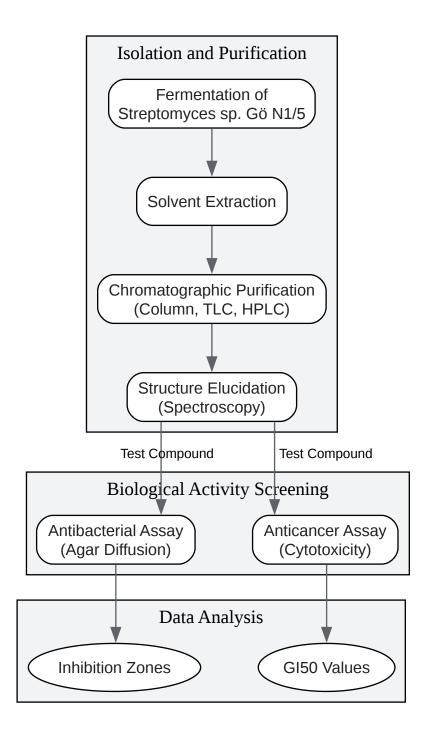
# **Signaling Pathways and Mechanism of Action**

As of the current literature, the specific signaling pathways modulated by **Rubiginone D2** in cancer cells have not been elucidated. Further research is required to determine its precise mechanism of action.

# **Workflow and Logical Relationships**

The following diagram illustrates the general workflow for the discovery and initial biological characterization of **Rubiginone D2**.





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Caption: Workflow for the isolation, purification, and biological evaluation of **Rubiginone D2**.

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#### References

- 1. New biologically active rubiginones from Streptomyces sp PubMed [pubmed.ncbi.nlm.nih.gov]
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